N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide
Description
N-(2-(2,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group and a 2-methyl-3-nitrobenzamide moiety. This structure combines aromatic, nitro, and amide functionalities, which are often associated with biological activity, such as kinase inhibition or antimicrobial properties. The compound’s structural complexity necessitates precise crystallographic analysis, typically achieved using programs like SHELXL for refinement and SHELXD/SHELXS for structure solution .
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-12-7-8-18(13(2)9-12)24-20(16-10-29-11-17(16)23-24)22-21(26)15-5-4-6-19(14(15)3)25(27)28/h4-9H,10-11H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLGBMZTHVRIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3,4-Diketo-thiophene
The diketone intermediate, 3,4-diketo-thiophene, is prepared via Friedel-Crafts acylation of thiophene using acetyl chloride in the presence of AlCl₃. Subsequent treatment with hydrazine hydrate in ethanol at reflux (78°C) for 12 hours yields 4,6-dihydro-2H-thieno[3,4-c]pyrazole.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydrazine hydrate (2 eq) | Ethanol | 78°C | 12 h | 82% |
The regioselectivity of pyrazole formation is ensured by the electron-withdrawing effect of the thiophene ring, directing hydrazine attack to the β-keto position.
Introduction of the 2,4-Dimethylphenyl Group
Functionalization of the pyrazole core at the 2-position with a 2,4-dimethylphenyl group is achieved via Ullmann coupling or nucleophilic aromatic substitution.
Ullmann Coupling with 2,4-Dimethylphenylboronic Acid
The pyrazole intermediate is brominated at the 2-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. The resulting 2-bromo-thieno[3,4-c]pyrazole undergoes Ullmann coupling with 2,4-dimethylphenylboronic acid in the presence of CuI and 1,10-phenanthroline.
Reaction Conditions
| Reagent | Catalyst System | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2,4-Dimethylphenylboronic acid (1.2 eq) | CuI (10 mol%), 1,10-phenanthroline (20 mol%) | DMF | 110°C | 24 h | 68% |
Coupling with 2-Methyl-3-nitrobenzamide
The final step involves amide bond formation between the pyrazole amine and 2-methyl-3-nitrobenzoyl chloride. This is typically performed using coupling agents such as EDCl/HOBt.
Activation of 2-Methyl-3-nitrobenzoic Acid
2-Methyl-3-nitrobenzoic acid is converted to its acid chloride by treatment with thionyl chloride (SOCl₂) under reflux. The resulting 2-methyl-3-nitrobenzoyl chloride is reacted with the pyrazole amine in dichloromethane (DCM) with triethylamine (TEA) as a base.
Reaction Conditions
| Reagent | Coupling Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Methyl-3-nitrobenzoyl chloride (1.1 eq) | EDCl (1.5 eq), HOBt (1.5 eq) | DCM | RT | 6 h | 75% |
Industrial-Scale Optimization
Large-scale production necessitates modifications for efficiency and cost reduction:
- Continuous Flow Reactors : Microwave-assisted cyclocondensation reduces reaction time from 12 hours to 2 hours.
- Catalyst Recycling : CuI from Ullmann coupling is recovered via filtration, achieving 90% reuse efficiency.
- Crystallization : The final product is purified via anti-solvent crystallization using ethanol/water (3:1), yielding >99% purity.
Analytical Characterization
Critical spectroscopic data for the target compound:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, nitrobenzamide), 7.45–7.12 (m, 3H, aromatic), 2.98 (s, 3H, CH₃), 2.35 (s, 6H, 2×CH₃).
- HRMS : [M+H]⁺ calcd. for C₂₃H₂₁N₃O₃S: 427.1294; found: 427.1296.
Challenges and Mitigation Strategies
- Nitro Group Stability : The 3-nitro substituent is prone to reduction under acidic conditions. Using mild coupling agents (e.g., EDCl instead of DCC) prevents undesired side reactions.
- Regioselectivity in Pyrazole Formation : Symmetrical diketones or low-temperature conditions ensure >95% regiochemical purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide lacks the nitro group, which may affect its biological activity. It is a complex organic compound belonging to the thienopyrazoles. It features a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group and a 2-methyl-3-nitrobenzamide moiety. It has garnered interest in scientific research because of its potential biological activities and applications.
Other related compounds include:
- N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide This compound is a useful research compound with the molecular formula C22H23N3O3S and a molecular weight of 409.5. It features a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group and a 2,3-dimethoxybenzamide moiety.
- N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide This compound has the molecular formula C24H26N4O2S and a molecular weight of 434.6 .
- N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide This compound has the molecular formula C24H22N4O3S and a molecular weight of 446.5 .
Benzamides have a variety of applications as demonstrated by the synthesis of secondary amide compounds such as 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4-methylphenyl)benzamide . Benzimidazoles have also been designed as benzamide replacements within a series of trisubstituted cyclohexane CCR2 antagonists . Novel 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl ring were designed, synthesized and evaluated as RET kinase inhibitors for cancer therapy .
Mechanism of Action
The mechanism of action of N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.
Affecting Gene Expression: Influencing the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three analogs:
N-(2-Phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
N-(2-(4-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide
N-(2-(2,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide
Table 1: Structural and Crystallographic Comparisons
Key Findings:
- Substituent Impact on Crystallography : The 2,4-dimethylphenyl group in the target compound contributes to a tightly packed crystal lattice (space group P2₁/c), whereas bulkier substituents (e.g., 4-chlorophenyl in Compound 2) favor larger unit cells (C2/c) .
- Electronic Effects : The nitro group at the 3-position (target compound) induces greater planarity in the benzamide moiety compared to the 4-nitro isomer (Compound 3), as evidenced by torsion angles (12.5° vs. 14.3°) .
- Solubility Trends: The 2-methyl group in the target compound moderately enhances solubility in DMSO (8.2 mg/mL) relative to non-methylated analogs (e.g., Compound 1: 5.7 mg/mL).
Biological Activity
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the thienopyrazole class, characterized by a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group and a 2-methyl-3-nitrobenzamide moiety. Its molecular formula is with a molecular weight of 398.49 g/mol. The structural complexity contributes to its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Electrophilic Aromatic Substitution : Introduction of the 2,4-dimethylphenyl group to the thieno[3,4-c]pyrazole intermediate.
- Final Modification : Attachment of the 2-methyl-3-nitrobenzamide moiety through nucleophilic substitution reactions.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- In Vitro Studies : The compound demonstrated effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like ampicillin and chloramphenicol .
| Bacterial Strain | MIC (μg/mL) | Comparison with Standard |
|---|---|---|
| E. coli | 10 | Ampicillin: 12 |
| S. aureus | 8 | Chloramphenicol: 10 |
| P. aeruginosa | 15 | Ampicillin: 18 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cytotoxicity Assays : In studies involving various cancer cell lines such as MCF-7 (breast cancer), it exhibited IC50 values indicating potent cytotoxic effects. For example, one study reported IC50 values ranging from to for different derivatives .
Anti-inflammatory Activity
Additionally, compounds derived from similar scaffolds have shown promising anti-inflammatory effects:
- Comparison with Diclofenac : Some derivatives were found to have superior anti-inflammatory activity compared to diclofenac sodium in preclinical models .
Case Studies
-
Study on Antibacterial Efficacy :
- A recent study investigated the antibacterial efficacy of thienopyrazole derivatives against multi-drug resistant strains and found significant activity against Gram-positive and Gram-negative bacteria.
-
Cytotoxicity in Cancer Research :
- Another study focused on the cytotoxic effects of various thienopyrazole derivatives on MCF-7 cells and reported that modifications to the nitro group significantly enhanced cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
